Methyl mandelate
Overview
Description
Methyl mandelate is a member of benzenes and a natural product found in Lepidium meyenii . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . The IUPAC name for Methyl mandelate is methyl 2-hydroxy-2-phenylacetate .
Synthesis Analysis
A series of ten ionic liquids (ILs) was synthesized from the renewable resource mandelic acid . The ILs showed low antimicrobial activity towards the thirteen bacterial and twelve fungal strains they were screened against .
Molecular Structure Analysis
The molecular structure of Methyl mandelate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 .
Chemical Reactions Analysis
The reaction catalyzed by mandelate racemase proceeds by a two-base mechanism . In the gas phase, the elimination kinetics of racemic methyl mandelate yielded benzaldehyde, methanol, and carbon monoxide .
Physical And Chemical Properties Analysis
Methyl mandelate has a molecular weight of 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 .
Scientific Research Applications
Asymmetric Synthesis of ®-Methyl Mandelate
Specific Scientific Field
Bioprocess and Biosystems Engineering
Summary of the Application
Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate, an important pharmaceutical intermediate and a versatile resolving agent .
Methods of Application or Experimental Procedures
The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours .
Results or Outcomes
The yield was 85.8% with an enantiometric excess of 95.4%, indicating S. cerevisiae AS2.1392 as an efficient biocatalyst for the asymmetric synthesis of ®-methyl mandelate .
Preparation of Optically Active Pharmaceutical Intermediates
Specific Scientific Field
Summary of the Application
Methyl (S)- (+)-mandelate is used as an optically active building block in the preparation of various pharmaceutical intermediates .
Methods of Application or Experimental Procedures
Methyl (S)- (+)-mandelate may be used in the preparation of (S)- (-)2-hydroxy-1,2,2-triphenylethyl acetate and (α′ S)-α′-methoxycarbonylbenzyl (2 S,4 R)- (+)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylate .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Integration of Biocatalyst and Resin-Based In Situ Product Removal Technique
Summary of the Application
Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate. This process involves the integration of a newly isolated biocatalyst and resin-based in situ product removal (ISPR) technique .
Methods of Application or Experimental Procedures
The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. The ISPR technique is applied to alleviate the substrate and product inhibition or toxicity to the whole cells .
Results or Outcomes
Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours with a yield of 85.8% and an enantiometric excess of 95.4% .
Enantioselective Enzymatic Hydrolysis of Racemic Drugs
Summary of the Application
Methyl mandelate is used in the enantioselective enzymatic hydrolysis of racemic drugs by encapsulation in sol–gel magnetic sporopollenin .
Methods of Application or Experimental Procedures
The process involves the encapsulation of Candida rugosa lipase within a sol–gel procedure and improved considerably by fluoride-catalyzed hydrolysis of mixtures of octyltriethoxysilane and tetraethoxysilane in the presence of magnetic sporopollenin .
Results or Outcomes
Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .
Tuning Almond Lipase Features by Using Different Immobilization Supports
Specific Scientific Field
Summary of the Application
Methyl mandelate is used in the tuning of almond lipase features by using different immobilization supports .
Results or Outcomes
The encapsulated magnetic sporopollenin was found to give 319 U/g of support with 342% activity yield. It has been observed that the percent activity yields and enantioselectivity of the magnetic sporopollenin encapsulated lipase were higher than that of the encapsulated lipase without support .
NIST Chemistry WebBook
Specific Scientific Field
Summary of the Application
Methyl mandelate is listed in the NIST Chemistry WebBook, which provides access to data compiled and distributed by NIST under the Standard Reference Data Program .
Methods of Application or Experimental Procedures
The NIST Chemistry WebBook provides users with easy access to chemical and physical property data for chemical species through the internet. The data provided in the site are from collections maintained by the NIST Standard Reference Data Program and outside contributors .
Results or Outcomes
Data available on the site include: IR spectra for over 16,000 compounds, mass spectra for over 33,000 compounds, UV/Vis spectra for over 1600 compounds, electronic and vibrational spectra for over 5000 compounds, constants of diatomic molecules (spectroscopic data) for over 600 compounds, ion energetics data for over 16,000 compounds, thermophysical property data for 74 fluids .
properties
IUPAC Name |
methyl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871907 | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl mandelate | |
CAS RN |
4358-87-6, 771-90-4 | |
Record name | (±)-Methyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl mandelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl mandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (±)-glycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl phenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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